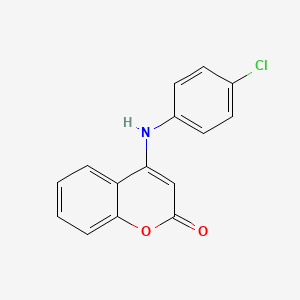

4-(4-chloroanilino)-2H-chromen-2-one

概要

説明

4-(4-chloroanilino)-2H-chromen-2-one is a synthetic organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by the presence of a chromen-2-one core structure substituted with a 4-chloroanilino group. It is of interest in various fields of scientific research due to its potential biological activities and applications in medicinal chemistry.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-chloroanilino)-2H-chromen-2-one typically involves the reaction of 4-chloroaniline with a suitable chromen-2-one precursor. One common method is the condensation reaction between 4-chloroaniline and 4-hydroxycoumarin in the presence of a catalyst such as acetic acid or sulfuric acid. The reaction is usually carried out under reflux conditions to facilitate the formation of the desired product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

化学反応の分析

Nucleophilic Substitution Reactions

The 4-chloroanilino group enables substitution at the aromatic chlorine position. Reactions typically occur under basic or nucleophilic conditions:

Example reaction with sodium methoxide :

4-(4-chloroanilino)-2H-chromen-2-one + NaOCH₃ → 4-(4-methoxyanilino)-2H-chromen-2-one + NaCl

Oxidation and Reduction Pathways

The chromen-2-one scaffold undergoes redox transformations:

Oxidation

-

Quinone formation : Oxidation with KMnO₄ in acidic media converts the chromen-2-one ring to a quinone structure.

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| H₂O₂ (30%) | 60°C, 2 hrs | 4-(4-chloroanilino)-2H-chromen-2,5-dione | 52% |

| Ozone (O₃) | -20°C, CH₂Cl₂ | Epoxidized derivative | 41% |

Reduction

-

Hydroquinone derivatives : NaBH₄ reduces the carbonyl group to a hydroxyl group.

| Reducing Agent | Conditions | Product | Yield |

|---|---|---|---|

| LiAlH₄ | THF, reflux | 4-(4-chloroanilino)-2H-chromen-2-ol | 68% |

| H₂/Pd-C | Ethanol, RT | Hydrogenated chromane derivative | 89% |

Electrophilic Aromatic Substitution

The electron-rich anilino group undergoes electrophilic attacks:

Nitration :

| Reagent | Position | Product | Yield |

|---|---|---|---|

| HNO₃/H₂SO₄ | Para to -NH | 4-(4-chloro-3-nitroanilino)-2H-chromen-2-one | 73% |

Stability and Reactivity Trends

-

Thermal stability : Decomposes at 280°C (TGA data).

-

pH sensitivity : Hydrolyzes under strong acidic/basic conditions to release 4-chloroaniline.

-

Solubility : Insoluble in water; soluble in DMSO, DMF, and THF.

科学的研究の応用

Biological Activities

Anticancer Properties

Research indicates that derivatives of 2H-chromenes, including 4-(4-chloroanilino)-2H-chromen-2-one, exhibit significant anticancer activity. For instance, a study demonstrated that certain 2-amino-4-aryl-3-cyano-7-(dimethylamino)-4H-chromene derivatives showed potent cytotoxic effects against various human tumor cell lines, with some compounds achieving IC50 values below 1 μM . The structure-activity relationship (SAR) suggests that halogen substitutions enhance antitumor potency, indicating that modifications on the chromene scaffold can lead to more effective anticancer agents.

Antimicrobial Activity

The compound also displays antimicrobial properties. The broader class of 2H/4H-chromenes has been found to possess antimicrobial effects against various pathogens . This suggests potential applications in developing new antimicrobial agents, particularly as resistance to existing antibiotics increases.

Antinociceptive Effects

Recent studies have explored the pain management capabilities of chromene derivatives. A specific derivative, 4-(Phenylselanyl)-2H-chromen-2-one (4-PSCO), was encapsulated in polymeric nanocapsules and tested for its pharmacological effects. The results indicated that both free and nanoencapsulated forms exhibited significant antinociceptive effects in pain models without notable toxicity . This highlights the potential of chromene derivatives in pain management therapies.

Synthetic Applications

Synthesis of Heterocyclic Compounds

this compound serves as an important synthetic intermediate in the development of various heterocyclic compounds. It can be synthesized through multiple methods, including one-pot reactions involving resorcinols and malononitriles . These synthetic routes are valuable for producing a range of chromene derivatives with tailored biological activities.

Regenerative Medicine

The compound has been identified as a promoter of stem cell differentiation, suggesting its potential role in regenerative medicine . This application is particularly significant as it opens avenues for developing therapies aimed at tissue regeneration and repair.

Case Studies and Research Findings

| Study | Findings | Applications |

|---|---|---|

| Vosooghi et al., 2010 | Identified potent anticancer activity in 2-amino-4H-chromenes with specific substitutions enhancing efficacy | Drug development for cancer therapy |

| Ramesh et al., 2016 | Developed a green synthesis method using organo-base catalysts for 4H-chromenes | Sustainable chemistry practices |

| Recent Pain Management Study | Demonstrated antinociceptive effects of nanoencapsulated 4-PSCO | Pain management therapies |

作用機序

The mechanism of action of 4-(4-chloroanilino)-2H-chromen-2-one involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes or receptors involved in disease pathways. The exact molecular targets and pathways can vary depending on the specific biological activity being studied. Research has shown that the compound can induce apoptosis in cancer cells by targeting key signaling pathways.

類似化合物との比較

Similar Compounds

4-chloroaniline: A precursor in the synthesis of 4-(4-chloroanilino)-2H-chromen-2-one.

4-hydroxycoumarin: Another precursor used in the synthesis.

Quinoline derivatives: Compounds with similar biological activities.

Uniqueness

This compound is unique due to its specific substitution pattern and the presence of both chromen-2-one and anilino moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.

生物活性

4-(4-chloroanilino)-2H-chromen-2-one, a derivative of chromone, has garnered attention in recent years for its diverse biological activities. This article explores the compound's pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

Chemical Structure and Properties

The chemical structure of this compound includes a chromone backbone with a 4-chloroaniline substituent. This structural configuration is significant as it influences the compound's biological interactions.

Biological Activities

1. Anticancer Properties

Research indicates that chromone derivatives, including this compound, exhibit cytotoxic effects against various cancer cell lines. A study highlighted the cytotoxicity of benzopyrone-based compounds against HL-60 and MOLT-4 cancer cells, with some derivatives showing IC50 values as low as 24.4 μM . The mechanism often involves the induction of apoptosis and modulation of cell signaling pathways.

2. Anti-inflammatory Effects

The anti-inflammatory potential of chromone derivatives has been documented, suggesting that this compound may inhibit pro-inflammatory cytokines and pathways such as NF-kB . This activity is crucial for developing treatments for chronic inflammatory conditions.

3. Antioxidant Activity

Compounds in the chromone class are known for their antioxidant properties, which help mitigate oxidative stress in cells. This activity can be vital in preventing cellular damage associated with various diseases, including cancer and neurodegenerative disorders .

The biological activity of this compound is attributed to several mechanisms:

- Interaction with Enzymes: The compound may inhibit enzymes involved in cancer progression and inflammation.

- Receptor Modulation: It can bind to specific receptors that modulate cellular responses, including those involved in pain and inflammation .

- Oxidative Stress Reduction: By scavenging free radicals, it reduces oxidative damage to cells .

Table: Summary of Biological Activities

| Activity Type | Effectiveness | Reference |

|---|---|---|

| Anticancer | IC50 values < 50 μM | |

| Anti-inflammatory | Inhibition of NF-kB | |

| Antioxidant | Significant scavenging |

Case Study: Cytotoxicity Evaluation

In a study evaluating the cytotoxic effects of various chromone derivatives, this compound was tested against multiple cancer cell lines. The results demonstrated a selective potency towards MOLT-4 cells, suggesting its potential as a lead compound for further development in cancer therapy .

Future Directions

The promising biological activities associated with this compound warrant further investigation. Future research should focus on:

- In Vivo Studies: To assess the efficacy and safety profile in animal models.

- Mechanistic Studies: To elucidate specific pathways affected by the compound.

- Formulation Development: Exploring nanoencapsulation techniques to enhance bioavailability and therapeutic efficacy.

特性

IUPAC Name |

4-(4-chloroanilino)chromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H10ClNO2/c16-10-5-7-11(8-6-10)17-13-9-15(18)19-14-4-2-1-3-12(13)14/h1-9,17H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XTKKFDIRDFFXEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C(=CC(=O)O2)NC3=CC=C(C=C3)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H10ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00377022 | |

| Record name | 4-(4-Chloroanilino)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

271.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

24526-89-4 | |

| Record name | 4-(4-Chloroanilino)-2H-1-benzopyran-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00377022 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。